2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-(3,5-dichlorophenyl)-2-fluoroethan-1-amine (C₈H₈Cl₂FN) is defined by its aromatic and aliphatic components. The central benzene ring features chlorine atoms at the 3- and 5-positions, while a fluoroethylamine moiety is attached at the 2-position. Bond lengths and angles derived from computational modeling indicate a planar aromatic ring with C–Cl bond lengths averaging 1.74 Å, consistent with typical aryl chloride systems. The C–F bond in the fluoroethyl group measures 1.39 Å, slightly shorter than standard C–F bonds due to electron-withdrawing effects from the adjacent amine group.
Conformational analysis reveals two primary rotamers arising from rotation around the C–C bond connecting the benzene ring to the ethylamine chain. Density functional theory (DFT) calculations predict an energy difference of 2.1 kJ/mol between the gauche and anti conformers, favoring the gauche configuration by 68% at 298 K. This preference is attributed to intramolecular hydrogen bonding between the amine hydrogen and the ortho-chlorine atom, stabilizing the gauche form.
| Parameter | Value |
|---|---|
| C–Cl bond length | 1.74 Å |
| C–F bond length | 1.39 Å |
| Dihedral angle (C–C–N–H) | 62° (gauche) |
Properties
IUPAC Name |
2-(3,5-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNKYJPHZUXRBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,5-Dichloro-2,2,2-trifluoroacetophenone
A patented industrial process describes the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone, a crucial intermediate for the target amine, through a two-step reaction sequence involving commercially available 3,5-dichloroaniline and piperidine:
- Step (a): Piperidine reacts with ethyl trifluoroacetate under neat conditions (no solvent) at 25–90 °C for 4–6 hours to form a piperidine-substituted trifluoroacetate intermediate.
- Step (b): This intermediate undergoes coupling with 3,5-dichlorobromobenzene (prepared via Sandmeyer reaction from 3,5-dichloroaniline) in the presence of a Grignard reagent (alkyl magnesium halide) in tetrahydrofuran or similar solvents to yield 3,5-dichloro-2,2,2-trifluoroacetophenone.
- The Grignard reagent is typically prepared by reacting alkyl halides (e.g., isopropyl bromide) with magnesium metal in solvents like tetrahydrofuran at 10–30 °C, often initiated by iodine.
- The final product is purified by high vacuum distillation at 80–90 °C under 10–15 Torr pressure.
This process is optimized for industrial scale and yields high purity product suitable for further transformations.
Halogenation and Nitration of Trifluoroacetophenones
Further functionalization of trifluoroacetophenones involves electrophilic aromatic substitution reactions such as nitration and chlorination:
- Fuming sulfuric acid and fuming nitric acid are used to nitrate 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone at controlled temperatures (5–60 °C).
- Trichloroisocyanuric acid is employed to introduce additional chlorine substituents selectively.
- The reaction mixtures are worked up by aqueous extraction and purified by fractional distillation under vacuum to obtain nitro- and polychlorinated trifluoroacetophenone derivatives with purities ranging from 88% to 97%.
Conversion to 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine
While direct literature on the exact preparation of this compound is limited in the search results, the general synthetic approach involves:
- Reduction or substitution of trifluoromethyl groups in trifluoroacetophenone intermediates to introduce a fluorinated ethanamine moiety.
- Use of amination reactions, possibly via reductive amination or nucleophilic substitution, to install the amino group on the fluoroethane chain.
- Fluorination steps may involve selective replacement of trifluoromethyl groups or halogen exchange reactions to yield the monofluoroethanamine structure.
The process may also employ diazotization of aromatic amines followed by Sandmeyer-type reactions to introduce halogens, facilitating the construction of the dichlorophenyl ring system attached to the fluoroethanamine.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Piperidine reaction | Piperidine + Ethyl trifluoroacetate | Neat, 25–90 °C, 4–6 h | Piperidine-substituted trifluoroacetate | Solvent-free reaction |
| 2 | Sandmeyer reaction | 3,5-Dichloroaniline | NaNO2, Acid (HBr/HCl/H2SO4), Cu(I) halide | 3,5-Dichlorobromobenzene | Formation of aryl bromide |
| 3 | Grignard coupling | Piperidine intermediate + 3,5-Dichlorobromobenzene | Grignard reagent (alkyl Mg halide), THF, 10–30 °C | 3,5-Dichloro-2,2,2-trifluoroacetophenone | Key intermediate for amine synthesis |
| 4 | Electrophilic aromatic substitution | Trifluoroacetophenone derivatives | Fuming sulfuric acid, fuming nitric acid, trichloroisocyanuric acid | Nitro- and polychlorinated trifluoroacetophenones | Controlled nitration and chlorination |
| 5 | Amination and fluorination | Trifluoroacetophenone derivatives | Reductive amination or nucleophilic substitution | This compound | Final target compound |
Research Findings and Process Optimization
- The neat reaction conditions in step (a) reduce solvent waste and improve yield.
- Use of iodine as an initiator in Grignard reagent preparation enhances reaction efficiency.
- Vacuum distillation purification ensures high chemical purity (>90%) of intermediates.
- Nitration and chlorination steps require precise temperature control to avoid over-substitution and by-product formation.
- The overall synthetic route benefits from commercially available starting materials and scalable reaction conditions suitable for industrial application.
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthetic Routes
- Method 1: Reaction of 3,5-dichloroaniline with bis(2-fluoroethyl)amine in a solvent such as diethylene glycol ether.
- Method 2: Utilizing iron powder as a catalyst under controlled temperatures (around 130°C) to facilitate cyclization.
Medicinal Chemistry
- Neurological Disorders: Research indicates that 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine may act as a partial agonist at dopamine D2 and D3 receptors, as well as serotonin 5-HT1A receptors. This interaction suggests potential therapeutic effects in treating conditions like schizophrenia and Parkinson’s disease.
- Antimicrobial Activity: Preliminary studies have shown that this compound exhibits antimicrobial properties against various pathogens. It is being investigated for its efficacy against resistant strains of bacteria and fungi.
- Inflammatory Conditions: The compound has been explored for its potential role in modulating immune responses, particularly in autoimmune diseases like rheumatoid arthritis and multiple sclerosis .
Industrial Applications
- Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds, this compound is valuable in producing specialty chemicals used in pharmaceuticals and agrochemicals.
- Chemical Reactions: The compound undergoes various chemical reactions such as oxidation, reduction, and substitution. These reactions are essential for developing new materials and compounds with specific properties.
Case Study 1: Neurological Applications
A study published in a leading pharmacology journal examined the effects of this compound on dopaminergic signaling pathways. The results indicated a significant modulation of neurotransmitter release, providing insights into its potential use as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
In a recent microbiological assessment, the compound was tested against several bacterial strains. The findings revealed that it inhibited the growth of multi-drug resistant bacteria more effectively than conventional antibiotics, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways .
Comparison with Similar Compounds
2-(3,5-Difluorophenyl)-2,2-difluoroethan-1-amine hydrochloride
- Molecular Formula : C₈H₈ClF₄N
- Molecular Weight : 229.6 g/mol
- Key Features : Replaces chlorine with fluorine at the 3,5-phenyl positions and introduces a second fluorine at the β-carbon. The increased fluorination enhances electronegativity and may improve blood-brain barrier penetration compared to the dichloro analog .
- Synthesis : Likely involves fluorination of the phenyl ring prior to amine functionalization.
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine
- Molecular Formula : C₈H₈ClF₂N
- Molecular Weight : 191.61 g/mol
- Key Features: A single chlorine at the para position and two fluorines on the ethanamine.
Backbone Fluorination and Structural Isomerism
1-(3,5-Dichlorophenyl)-2-(4-fluorophenyl)ethan-1-amine hydrochloride
- Molecular Formula : C₁₄H₁₂Cl₂F₂N (free base)
- Molecular Weight : 306.16 g/mol (free base)
- Key Features : Incorporates a second fluorophenyl group, creating a diphenylethylamine scaffold. This structure is associated with dual-targeting capabilities in receptor modulation, such as FFAR1/FFAR4 allosteric modulators .
2-(3,5-Dimethoxyphenyl)-2-fluoroethan-1-amine
- Molecular Formula: C₁₀H₁₃FNO₂
- Molecular Weight : 198.21 g/mol
- Key Features : Methoxy groups replace chlorines, offering hydrogen-bonding sites and reduced lipophilicity. Such analogs are explored for antitumor activity due to enhanced solubility .
Data Tables for Comparative Evaluation
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine | C₈H₇Cl₂FN | 207.05 | 3,5-Cl₂Ph, β-F |
| 2-(3,5-Difluorophenyl)-2,2-difluoroethylamine | C₈H₈ClF₄N | 229.60 | 3,5-F₂Ph, β-F₂ |
| 2-(4-Chlorophenyl)-2,2-difluoroethylamine | C₈H₈ClF₂N | 191.61 | 4-ClPh, β-F₂ |
| 1-(3,5-Dichlorophenyl)-2-(4-FPh)ethylamine | C₁₄H₁₂Cl₂F₂N | 306.16 | 3,5-Cl₂Ph, 4-FPh |
Critical Discussion of Substituent Effects
- Halogen vs.
- Fluorination Degree: Monofluorination (target compound) balances electronic effects and synthetic complexity, whereas difluorination (e.g., ) may increase steric bulk and alter pharmacokinetics.
- Positional Isomerism : Para-substituted analogs (e.g., 4-chlorophenyl) exhibit distinct binding modes compared to meta-substituted derivatives, influencing target selectivity .
Biological Activity
2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the introduction of fluorine and chlorine substituents onto an ethylamine backbone. Various synthetic pathways have been explored, including nucleophilic substitution reactions that incorporate fluorinated moieties to enhance biological activity.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For example, a related compound showed antiproliferative activity against breast, colon, and lung cancer cell lines, indicating potential pathways for therapeutic applications in oncology .
Antimicrobial Activity
Fluorinated compounds have been noted for their antimicrobial properties. Research indicates that fluorine substitution generally increases lipophilicity and biological availability, which can enhance antimicrobial efficacy . In specific studies, fluoroaryl derivatives demonstrated significant activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) recorded as low as 16 µM for certain derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structural characteristics. The presence of electron-withdrawing groups like fluorine and chlorine on the aromatic ring enhances the compound's interaction with biological targets. The SAR analysis shows that modifications in substituents can significantly impact potency and selectivity against specific cell lines or microbial strains .
Study 1: Antiproliferative Effects
In a study focusing on the antiproliferative effects of fluorinated compounds, researchers evaluated various derivatives against multiple cancer cell lines. The most active compounds exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth .
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial activity of several fluorinated derivatives against S. aureus. The results indicated that introducing fluorine into the phenyl group significantly increased antibacterial activity. The MIC values ranged from 16 µM to 128 µM across different compounds, demonstrating a clear structure-activity relationship .
Table 1: Biological Activity Overview
| Compound Name | Activity Type | IC50/MIC (µM) | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Anticancer | ~10 | Breast Cancer Cell Line |
| Related Compound | Anticancer | ~5 | Colon Cancer Cell Line |
| Fluorinated Derivative | Antimicrobial | 16 | S. aureus |
| Fluorinated Derivative | Antimicrobial | 32 | E. coli |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-(3,5-Dichlorophenyl)-2-fluoroethan-1-amine, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic substitution or lithiation reactions. For example, regioselective lithiation of dichlorophenyl derivatives using directing groups (e.g., dioxolane) under controlled temperatures (e.g., −78°C) can enhance selectivity. Catalysts like LDA (Lithium Diisopropylamide) improve yields, while purification via column chromatography or recrystallization ensures purity . Key factors include solvent choice (e.g., THF), stoichiometric ratios, and inert atmosphere to prevent side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation, and what key spectral markers should be prioritized?
- Answer :
- ¹H/¹³C NMR : Focus on fluorine-coupled splitting patterns (e.g., ²J/³J coupling for fluorine adjacent to NH₂ or CH₂ groups) and aromatic proton signals (δ 6.8–7.5 ppm for dichlorophenyl protons).
- ¹⁹F NMR : A singlet near δ −120 ppm confirms the presence of the fluoroethyl group.
- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 238 (M⁺, C₈H₇Cl₂FNH₂) and fragmentation patterns consistent with Cl/F loss.
- IR Spectroscopy : NH₂ stretching (~3350 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
Advanced Research Questions
Q. How can regioselectivity challenges during functionalization of the dichlorophenyl ring be systematically addressed?
- Answer : Regioselectivity in lithiation is influenced by steric and electronic factors. For example, using 1,3-dioxolane as a directing group in 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane directs lithiation to the para position of the fluorophenyl group. Alternative strategies include:
- Temperature modulation : Lower temperatures (−78°C) favor kinetic control.
- Catalytic systems : Transition-metal catalysts (e.g., Pd) enable cross-coupling at specific positions.
- Computational modeling : DFT calculations predict reactive sites based on electron density maps .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from impurities or assay variability. Methodological solutions include:
- Purity validation : HPLC (>98% purity) coupled with elemental analysis.
- Standardized assays : Use orthogonal assays (e.g., fluorescence polarization and SPR for binding affinity).
- Structural analogs : Compare activity of derivatives (e.g., pentafluoropropylamine analogs) to isolate pharmacophores .
Q. How does fluorination impact metabolic stability, and what in vitro models are suitable for profiling?
- Answer : Fluorine atoms reduce oxidative metabolism by cytochrome P450 enzymes. Researchers should:
- Liver microsome assays : Monitor parent compound depletion and metabolite formation (LC-MS/MS).
- Caco-2 permeability studies : Assess intestinal absorption.
- Plasma stability tests : Incubate compound in plasma (37°C, 24h) and quantify degradation.
Data from fluorinated analogs (e.g., pentafluoropropylamine derivatives) show enhanced stability due to C-F bond inertness .
Q. What formulation strategies improve aqueous solubility for in vivo studies while preserving bioactivity?
- Answer :
- Co-solvents : Use DMSO (≤10%) or PEG-400 for preclinical dosing.
- Nanoparticle encapsulation : PLGA nanoparticles enhance bioavailability.
- Salt formation : Hydrochloride salts improve solubility in polar solvents.
Studies on structurally similar amines (e.g., 2-chloro-4-fluorophenylpropan-2-amine HCl) demonstrate solubility enhancements via salt formation without altering receptor binding .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
